N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a benzyl group and a piperazine moiety
Vorbereitungsmethoden
The synthesis of N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the benzyl group and the piperazine moiety. Common reagents used in these reactions include benzyl bromide, piperazine, and various sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions .
Analyse Chemischer Reaktionen
N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
N-Benzyl-6-chloro-N-methylpyridazin-3-amine: This compound shares the pyridazine core but differs in the substituents, leading to different chemical and biological properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have a benzothiazole core and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H24N6O4S |
---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
N-benzyl-6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C22H24N6O4S/c1-17-7-8-19(15-20(17)28(29)30)33(31,32)27-13-11-26(12-14-27)22-10-9-21(24-25-22)23-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
KMSOZXBSHHJHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.